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Compound of Interest |

Compound Name: 2-Methoxybenzoyl chloride
CAS No.: 1300-64-7
Cat. No.: B7767142
- 7

Core Ildentity & Synthetic Utility in Medicinal Chemistry

Executive Summary

2-Methoxybenzoyl chloride (0-Anisoyl chloride) is a specialized acylating agent critical to the
synthesis of o-anisamides and aryl ketones. Unlike its para-isomer or the unsubstituted benzoyl
chloride, this compound exhibits a unique reactivity profile governed by the ortho-methoxy
effect. The proximity of the methoxy group to the carbonyl center introduces both steric
hindrance and potential for intramolecular hydrogen bonding (in derived amides), influencing
the pharmacokinetics and binding affinity of downstream pharmaceutical targets.

This guide details the physicochemical properties, validated synthesis protocols, and
mechanistic nuances of 2-methoxybenzoyl chloride, specifically designed for researchers in
drug discovery and agrochemical development.

Physicochemical Profile

The following data represents the standard specification for high-purity research-grade
material.
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Property Specification Note
CAS Number 21615-34-9
IUPAC Name 2-Methoxybenzoyl chloride Synonyms: o-Anisoyl chloride

Molecular Formula

CsH7CIO2

MW: 170.59 g/mol

Darkens upon storage if

Appearance Colorless to pale yellow liquid ]
moisture enters
- , High vacuum distillation
Boiling Point 128-129 °C @ 8 mmHg
recommended
Density 1.146 g/mL @ 25 °C Denser than water
N Soluble in CH2Clz, THF, Reacts violently with
Solubility
Toluene water/alcohols
- ] N Hydrolyzes to 2-
Stability Moisture Sensitive

methoxybenzoic acid + HCI

Synthesis & Manufacturing Workflow

The industrial and laboratory preparation of 2-methoxybenzoyl chloride predominantly utilizes

the chlorination of 2-methoxybenzoic acid. While thionyl chloride (

) is the standard reagent, the choice of catalyst and solvent is critical to minimize demethylation

by-products.

Mechanistic Workflow

The following diagram illustrates the conversion pathway, highlighting the role of

Dimethylformamide (DMF) as a Vilsmeier-Haack type catalyst to accelerate the formation of the

acyl chloride.
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Figure 1: Catalytic cycle for the chlorination of 2-methoxybenzoic acid using SOCIlz/DMF.

Reactivity & Mechanistic Insight: The "Ortho-Effect”

Researchers must account for the ortho-effect when designing syntheses with CAS 21615-34-
9.

Electronic Deactivation (vs. Benzoyl Chloride)

The methoxy group (-OCHs) is a strong Electron Donating Group (EDG) by resonance. This
increases the electron density at the carbonyl carbon, making it less electrophilic than
unsubstituted benzoyl chloride. Consequently, reactions with weak nucleophiles (e.g., anilines
with electron-withdrawing groups) may require higher temperatures or stronger bases (e.g.,
DMAP) compared to standard benzoylation.

Steric Shielding

The ortho position of the methoxy group creates a steric block.[1] During nucleophilic attack,
the tetrahedral intermediate is more crowded.

o Implication: Reaction rates are slower than p-anisoyl chloride.

o Advantage: The resulting amides often exhibit restricted rotation (atropisomerism), which can
be exploited in binding pockets requiring rigid conformations (e.g., Dopamine D2/D3 receptor
antagonists).

Key Applications in Drug Discovery
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2-Methoxybenzoyl chloride serves as the core scaffold for the o-anisamide pharmacophore,

prevalent in antipsychotics and antiemetics.

Therapeutic Class

Application Context

Mechanism of Action

Dopamine Antagonists

Synthesis of benzamide
derivatives (e.g., Remoxipride

analogs, Sulpiride core).

The o-methoxy group forms an
intramolecular H-bond with the
amide NH, locking the
molecule in a planar
conformation essential for D2

receptor binding [1].

Agrochemicals

Intermediate for

Cyprosulfamide.

Used as a herbicide safener;
protects crops by enhancing

metabolism of herbicides [2].

Materials Science

Synthesis of 2-

Methoxybenzoyl ferrocene.

Friedel-Crafts acylation of
ferrocene for redox-active

materials [3].

Experimental Protocols
Protocol A: Synthesis of 2-Methoxybenzoyl Chloride

(Laboratory Scale)

Use this protocol if fresh preparation is required to ensure absence of hydrolyzed acid.

Reagents: 2-Methoxybenzoic acid (15.2 g, 100 mmol), Thionyl Chloride (23.8 g, 200 mmol),
DMF (5 drops), Toluene (anhydrous).

e Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser,

and a drying tube (CaClz or Nz line).

» Addition: Suspend 2-methoxybenzoic acid in Toluene (50 mL). Add DMF catalyst.[2]

¢ Chlorination: Add Thionyl Chloride dropwise over 20 minutes at room temperature.
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e Reflux: Heat the mixture to 80°C (reflux) for 2—-3 hours. Gas evolution (HCI/SO2) will cease
when complete.

« |solation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove
excess SOCIz and toluene.

« Purification: Distill the residue under vacuum (BP 128°C @ 8 mmHg) to yield the clear liquid
product.

Protocol B: General Amide Coupling (Schotten-
Baumann Conditions)

Standard procedure for coupling with secondary amines (e.g., pyrrolidines) for pharmaceutical
intermediates.

Reagents: 2-Methoxybenzoyl chloride (1.1 eq), Amine (1.0 eq), Triethylamine (2.0 eq), DCM
(Dichloromethane).

Preparation: Dissolve the Amine (e.g., 1-ethyl-2-(aminomethyl)pyrrolidine) and Triethylamine
in dry DCM at 0°C under nitrogen.

o Acylation: Add 2-Methoxybenzoyl chloride dropwise to the stirred solution. The reaction is
exothermic; maintain temp < 5°C.

¢ Reaction: Allow to warm to room temperature and stir for 4 hours.

o Workup: Quench with saturated NaHCOs solution. Extract organic layer, wash with brine, dry
over MgSOQa, and concentrate.

Reaction Pathway Visualization
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Figure 2: Nucleophilic acyl substitution pathway yielding the pharmacologically active o-
anisamide scaffold.

Safety, Handling & Storage
Signal Word: DANGER

o H314: Causes severe skin burns and eye damage.

e H290: May be corrosive to metals.

Storage Protocol:

o Atmosphere: Store under inert gas (Argon/Nitrogen).
o Temperature: Cool, dry place (2—8°C recommended).

» Incompatibility: Violent reaction with water, alcohols, and strong oxidizers.
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o Shelf Life: Degrades to acid upon moisture exposure (indicated by white solid precipitate).
References
¢ PubChem.Remoxipride | C16H23BrN203.[3] National Library of Medicine. Available at: [Link]

o Google Patents.Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides.
US9725409B2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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